molecular formula C27H18BrN3O3 B11522366 2-(4-bromo-3-nitrophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole

2-(4-bromo-3-nitrophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole

Cat. No.: B11522366
M. Wt: 512.4 g/mol
InChI Key: VJXCBHGVEAQHPA-UHFFFAOYSA-N
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Description

2-(4-bromo-3-nitrophenyl)-4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole: is a complex organic molecule that belongs to the imidazole class. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound features a substituted imidazole ring, with bromine, nitro, and phenoxy groups attached to different positions. Its chemical formula is C24H15BrN3O3.

Preparation Methods

Synthetic Routes::

    Bromination of 4-nitroaniline: The synthesis often starts with the bromination of 4-nitroaniline, yielding 4-bromo-3-nitroaniline.

    Phenylation of 4-bromo-3-nitroaniline: The next step involves the reaction of 4-bromo-3-nitroaniline with phenylmagnesium bromide (Grignard reagent) to introduce the phenyl group.

    Imidazole Formation: Finally, cyclization occurs via condensation of 4-(4-phenoxyphenyl)-5-phenyl-1H-imidazole.

Industrial Production:: Industrial-scale production typically employs efficient and scalable methods, such as continuous flow processes or microwave-assisted reactions.

Chemical Reactions Analysis

    Oxidation: The nitro group can undergo reduction to an amino group or oxidation to a carbonyl group.

    Substitution: The bromine atom is susceptible to nucleophilic substitution reactions.

    Common Reagents and Conditions: Sodium borohydride (for nitro reduction), bromine (for bromination), and strong bases (for imidazole formation).

    Major Products: The final compound is the major product in the synthetic sequence.

Scientific Research Applications

    Medicine: Researchers explore its potential as an antifungal, antibacterial, or antiparasitic agent due to the imidazole scaffold.

    Catalysis: It may serve as a ligand in transition metal catalysis.

    Material Science: Its unique structure could contribute to novel materials with specific properties.

Mechanism of Action

The exact mechanism remains an active area of research. its biological effects likely involve interactions with specific protein targets or modulation of cellular pathways.

Comparison with Similar Compounds

While there are related imidazole derivatives, this compound’s combination of bromine, nitro, and phenoxy substituents sets it apart. Similar compounds include other imidazoles, but none exhibit precisely the same substitution pattern.

Properties

Molecular Formula

C27H18BrN3O3

Molecular Weight

512.4 g/mol

IUPAC Name

2-(4-bromo-3-nitrophenyl)-5-(4-phenoxyphenyl)-4-phenyl-1H-imidazole

InChI

InChI=1S/C27H18BrN3O3/c28-23-16-13-20(17-24(23)31(32)33)27-29-25(18-7-3-1-4-8-18)26(30-27)19-11-14-22(15-12-19)34-21-9-5-2-6-10-21/h1-17H,(H,29,30)

InChI Key

VJXCBHGVEAQHPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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